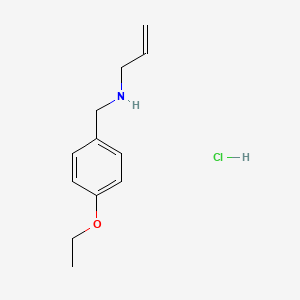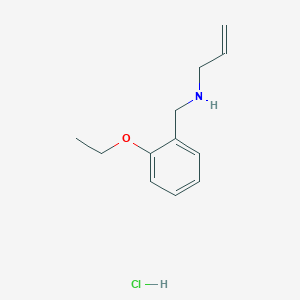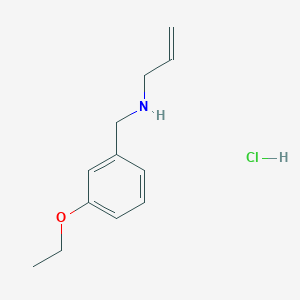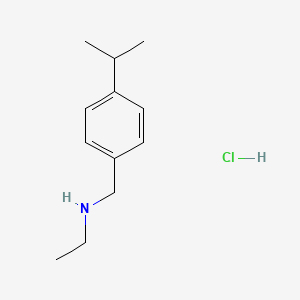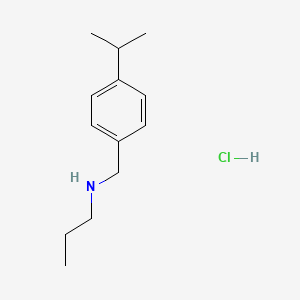
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride
Vue d'ensemble
Description
“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049680-98-9 . It has a molecular weight of 225.76 and its linear formula is C13 H19 N . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is 1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.76 and its linear formula is C13 H19 N .Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride: has been investigated for its antimicrobial potential. Researchers have found that it displays inhibitory effects against bacterial and fungal strains. Specifically, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power tests. These studies suggest that N-(4-Isopropylbenzyl)-1-propanamine hydrochloride possesses antioxidant properties, which could be beneficial in oxidative stress-related conditions .
Drug Design and Scaffold Exploration
Researchers have explored the compound’s chemical scaffold for drug design. Its unique structure, combining an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, offers opportunities for developing novel pharmaceutical agents. The diphenyl sulfone scaffold in this compound may serve as a starting point for designing antimicrobial drugs .
Toxicity Assessment
Toxicity studies have been conducted using freshwater cladoceran Daphnia magna Straus. These investigations help assess the safety profile of the compound. Preliminary results indicate that it exhibits low toxicity, which is crucial for potential therapeutic applications .
In Silico Analysis
Computational modeling (in silico) has been employed to predict the compound’s antimicrobial effects and toxicity. These simulations provide insights into its interactions with microbial targets and potential side effects. Such predictive studies aid in optimizing drug candidates before experimental validation .
Biofilm Eradication
Given its antimicrobial properties, N-(4-Isopropylbenzyl)-1-propanamine hydrochloride may hold promise in eradicating bacterial biofilms. Biofilms contribute to chronic infections and antibiotic resistance. Researchers are exploring its efficacy in disrupting biofilm structures and preventing their formation .
Safety and Hazards
The safety data sheet for a similar compound, 4-Isopropylbenzyl alcohol, indicates that it is harmful if swallowed . It’s important to wash hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product . If swallowed, it’s advised to call a poison center or doctor/physician .
Propriétés
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKOJTXSQLNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



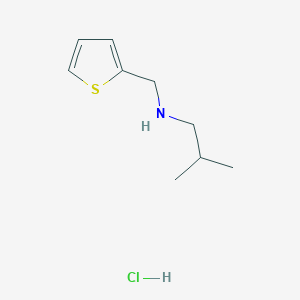
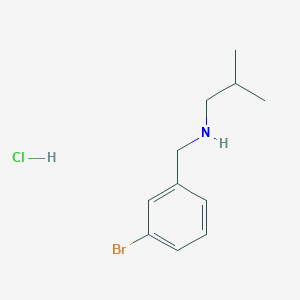

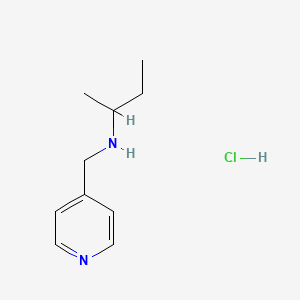

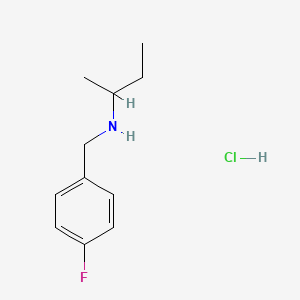
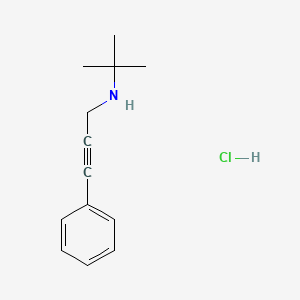
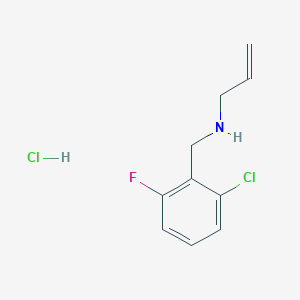
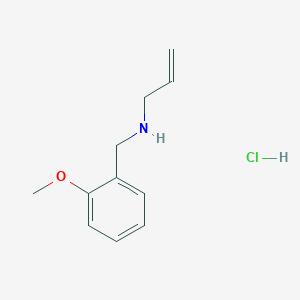
![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
